molecular formula C10H8BrN3O2 B6361894 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240568-81-3

1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole

Cat. No.: B6361894
CAS No.: 1240568-81-3
M. Wt: 282.09 g/mol
InChI Key: FOUVSQXOFOSGKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there’s no direct synthesis route available for “1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole”, pyrazoles can generally be synthesized through a variety of methods. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has been conducted on the synthesis and structural analysis of pyrazole derivatives, emphasizing their molecular and supramolecular structures. For example, compounds obtained by oxidative cyclization with copper acetate as a catalyst have been examined for their structural characteristics, including X-ray diffraction analysis to determine their molecular and supramolecular architectures (Padilla-Martínez et al., 2011). These studies often aim to understand the compounds' conformation and the effects of different substituents on their stability and reactivity.

  • Another study focused on the synthesis of novel pyrazolo[1,5-a]pyrimidines via a one-pot reaction, demonstrating the versatility of pyrazole derivatives in synthesizing complex heterocyclic compounds. The method highlighted the advantages of mild reaction conditions and operational simplicity, indicating the potential for synthesizing a wide variety of related compounds for further investigation (Morabia & Naliapara, 2014).

Potential Biological Activities

  • Studies have also explored the potential biological activities of pyrazole derivatives. For instance, the synthesis and characterization of 1,3,4-trisubstituted pyrazoles showed significant cytotoxic activity against various human cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Srour et al., 2018).

  • Another research avenue is the investigation of pyrazole derivatives for their anti-inflammatory and antioxidant activities. Compounds with specific substituents have shown promising anti-inflammatory profiles and radical scavenging activities, which could lead to the development of new anti-inflammatory or antioxidant agents (Sivaramakarthikeyan et al., 2020).

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-10-4-2-1-3-8(10)6-13-7-9(5-12-13)14(15)16/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUVSQXOFOSGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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